Ethyl 4-(benzyloxy)butanoate
Overview
Description
Ethyl 4-(benzyloxy)butanoate is a chemical compound that belongs to the family of butanoate esters. It has the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Mode of Action
. In the case of Ethyl 4-(benzyloxy)butanoate, this would result in the formation of ethanol and 4-(benzyloxy)butanoic acid. These products can then participate in various biochemical reactions.
Biochemical Pathways
For instance, ethanol is metabolized in the liver through alcohol dehydrogenase to acetaldehyde, which is further metabolized to acetic acid .
Result of Action
For example, ethanol affects the central nervous system by enhancing the inhibitory actions of the neurotransmitter GABA .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the rate of ester hydrolysis . Moreover, the compound’s action can also be influenced by the individual’s metabolic rate, overall health status, and genetic factors .
Biochemical Analysis
Biochemical Properties
It is known that esters like Ethyl 4-(benzyloxy)butanoate can undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides .
Molecular Mechanism
Esters like this compound can undergo nucleophilic acyl substitution reactions .
Metabolic Pathways
Esters like this compound can be part of the butanoate metabolism pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(benzyloxy)butanoate can be synthesized through the esterification of 4-(benzyloxy)butanoic acid with ethanol in the presence of a mineral acid catalyst. This reaction typically involves heating the reactants to facilitate the formation of the ester bond . Another method involves the nucleophilic acyl substitution of an acid chloride with an alcohol .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes use continuous reactors and optimized conditions to maximize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity esters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)butanoate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (HCl) or base (NaOH) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: 4-(benzyloxy)butanoic acid and ethanol.
Reduction: 4-(benzyloxy)butanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 4-(benzyloxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)butanoate can be compared to other esters such as ethyl butanoate and methyl butanoate:
Ethyl Butanoate: Similar in structure but lacks the benzyloxy group, making it less complex and with different chemical properties.
Methyl Butanoate: Another simple ester with a different alkyl group, leading to variations in reactivity and applications.
Properties
IUPAC Name |
ethyl 4-phenylmethoxybutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-16-13(14)9-6-10-15-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHBWABGLCPUJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303106 | |
Record name | Ethyl 4-(phenylmethoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118602-97-4 | |
Record name | Ethyl 4-(phenylmethoxy)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118602-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(phenylmethoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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